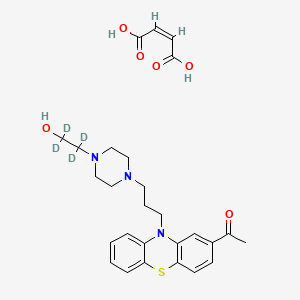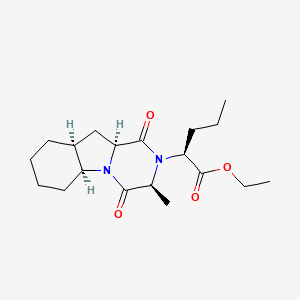
Acetophenazine-d4 Dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenazine-d4 Dimaleate is the deuterium labeled version of Acetophenazine Dimaleate . It is an antipsychotic drug of moderate potency . It is primarily used in the treatment of disorganized and psychotic thinking . It is also used to help treat false perceptions such as hallucinations or delusions .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This is largely done as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C31H33D4N3O10S . The molecular weight is 647.73 .Physical And Chemical Properties Analysis
The physical state of this compound is solid . It should be stored at 4° C . The melting point is between 172-175° C .Aplicaciones Científicas De Investigación
Electrical Conductivity and Thermal Kinetics
Acetophenazine-d4 dimaleate, as a derivative of phenothiazine, has been studied for its electrical conductivity and thermal degradation properties. Electrical conductivity studies of acetophenazine dimaleate (APM) and other phenothiazine derivatives were conducted over the temperature range of 30–150 °C. Acetophenazine dimaleate showed semiconducting behavior, and its thermal stability was found to be higher compared to other derivatives. These findings could be significant in the development of materials with specific electrical and thermal properties (Achar & Ashok, 2008).
Spectroscopic and Molecular Interaction Studies
Another area of research involved the study of the binding interaction of related compounds, like perazine dimaleate, with bovine serum albumin (BSA). Techniques such as voltammetry, fluorescence spectroscopy, and molecular docking were used. Such studies are crucial in understanding the interaction mechanisms of pharmaceutical compounds at the molecular level, which is vital in drug design and development (Mallappa Mahanthappa et al., 2016).
Pharmacokinetics and Drug Metabolism
Research has also been conducted on the pharmacokinetics and metabolism of related phenothiazine derivatives. For instance, the pharmacokinetics of dioxopromethazine (DPZ), a phenothiazine antihistamine, were studied, revealing significant differences between the main pharmacokinetic parameters of its enantiomers. Such studies provide crucial insights into the behavior of drugs within the body and can guide dosage and treatment strategies (Jia Lun et al., 2021).
Analytical Method Development
Furthermore, there has been the development of analytical methods for determining phenothiazine drugs in pharmaceutical samples, which is essential for quality control and ensuring the safety and efficacy of pharmaceutical products. A spectrophotometric method was developed for the determination of various phenothiazine drugs, including perazine dimaleate, highlighting the importance of precise and reliable analytical techniques in the pharmaceutical industry (Nagaraja et al., 2000).
Mecanismo De Acción
- Acetophenazine-d4 Dimaleate primarily targets the dopamine D2 receptor in the brain . This receptor plays a crucial role in regulating neurotransmission and is associated with various neuropsychiatric conditions.
Target of Action
Mode of Action
Safety and Hazards
When handling Acetophenazine-d4 Dimaleate, safety goggles with side-shields should be worn . Protective gloves and impervious clothing should be used for hand and skin protection . A suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMBOHDUHCHGOE-ISZRLBLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)



![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)